Cyclopropylboronic acid pinacol ester
CAS No.: 126689-01-8
Cat. No.: VC21181825
Molecular Formula: C9H17BO2
Molecular Weight: 168.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126689-01-8 |
|---|---|
| Molecular Formula | C9H17BO2 |
| Molecular Weight | 168.04 g/mol |
| IUPAC Name | 2-cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C9H17BO2/c1-8(2)9(3,4)12-10(11-8)7-5-6-7/h7H,5-6H2,1-4H3 |
| Standard InChI Key | XGBMQBPLWXTEPM-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2CC2 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2CC2 |
Introduction
Chemical Identity and Physical Properties
Cyclopropylboronic acid pinacol ester, also known as 2-cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is an organoboron compound that contains a cyclopropyl group attached to a boronic acid moiety which is esterified with pinacol. This compound has gained prominence in organic synthesis due to its stability and versatility in various chemical transformations.
Basic Chemical Information
The basic chemical information for cyclopropylboronic acid pinacol ester is summarized in Table 1:
| Parameter | Information |
|---|---|
| CAS Number | 126689-01-8 |
| Molecular Formula | C₉H₁₇BO₂ |
| Molecular Weight | 168.04 g/mol |
| Synonyms | 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane |
| MDL Number | MFCD05663847 |
| InChIKey | XGBMQBPLWXTEPM-UHFFFAOYSA-N |
Physical Characteristics
Cyclopropylboronic acid pinacol ester exists as a clear, colorless liquid at room temperature with the following physical properties:
| Property | Value |
|---|---|
| Physical Form | Clear, colorless liquid |
| Boiling Point | 146 °C |
| Flash Point | 40 °C (104 °F) |
| Specific Gravity | 0.93 (20 °C) |
| Density | 0.922 g/mL at 25 °C |
| Purity | >95.0% (by GC) |
| Parameter | Recommendation |
|---|---|
| Storage Temperature | Room temperature |
| Atmosphere | Inert atmosphere |
| Sensitivity | Moisture sensitive |
| UN Number | 3272 |
| ADR | 3 III |
Synthesis Methods
Several methods have been developed for the synthesis of cyclopropylboronic acid pinacol ester, reflecting its importance in organic chemistry. These methods vary in complexity, efficiency, and scalability.
One-Pot, Three-Step Synthesis from Propargylic Silyl Ethers
A notable synthesis method involves converting propargylic silyl ethers to cyclopropylboronic acid pinacol esters in an efficient one-pot procedure. This method, published in Organic Letters in 2017, involves the following steps:
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Terminal acetylenes undergo Schwartz's reagent catalyzed hydroboration
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Addition of further Schwartz's reagent
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Lewis acid-mediated activation of neighboring silyl ether allows cyclization
This method is particularly valuable as it allows access to a range of cyclopropylboronic acid pinacol esters, including aromatic, aliphatic, quaternary, and spiro substituted cyclopropyl rings .
Multi-Step Process Using Bromocyclopropane
Another synthesis method involves a reaction sequence starting with bromocyclopropane:
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Addition of 2 mol/L bromocyclopropane/tetrahydrofuran solution
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Addition of 2 mol/L magnesium powder/tetrahydrofuran solution
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Boronization reaction using bis(dimethylamino)boron chloride tetrahydrofuran
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Acidification to quench the reaction
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Derivatization with pinacol
This method has been reported to yield cyclopropylboronic acid with H-NMR content >97% and a yield of approximately 90% .
Classical Method
Applications in Organic Synthesis
Cyclopropylboronic acid pinacol ester has found numerous applications in organic synthesis, particularly in pharmaceutical development and material science.
Cross-Coupling Reactions
One of the most significant applications of cyclopropylboronic acid pinacol ester is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between the cyclopropyl moiety and various electrophiles, such as aryl halides. The resulting products are valuable in the synthesis of complex organic molecules with diverse applications .
Pharmaceutical Synthesis
Cyclopropylboronic acid pinacol ester plays a crucial role in pharmaceutical synthesis due to several advantageous properties:
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It serves as a vital building block in the synthesis of complex organic molecules
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Compounds containing cyclopropyl moieties often exhibit enhanced metabolic stability
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Cyclopropyl groups frequently lead to improved pharmacokinetic profiles and increased binding affinity to biological targets
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It has been utilized in the synthesis of 5-lipoxygenase activating protein (FLAP) inhibitors
Cyclopropylation Reactions
Cyclopropylboronic acid pinacol ester serves as an effective cyclopropylating reagent in various transformations. A notable example is its application in the S-cyclopropylation of thiophenol, catalyzed by copper(II) acetate. This reaction demonstrates the compound's utility in introducing the cyclopropyl group into sulfur-containing organic molecules .
Organocatalysis and Asymmetric Synthesis
The compound has found applications in organocatalysis, opening new avenues for the synthesis of chiral compounds. By employing cyclopropylboronic acid pinacol ester in asymmetric synthesis, chemists can achieve high enantioselectivity, which is crucial for the development of effective pharmaceuticals, particularly those used in oncology and infectious disease treatment .
Environmental Implications and Green Chemistry
The use of cyclopropylboronic acid pinacol ester aligns with principles of green chemistry due to its ability to facilitate reactions under mild conditions. This reduces the need for harsh reagents and extreme temperatures in organic synthesis.
The environmental benefits include:
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Reduced need for harsh reagents and extreme temperatures
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Enhanced sustainability of pharmaceutical manufacturing processes
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Minimized waste and energy consumption
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More eco-friendly approach to drug synthesis
These characteristics make cyclopropylboronic acid pinacol ester an attractive reagent for sustainable chemical processes, contributing to more environmentally responsible pharmaceutical manufacturing .
Market Dynamics and Future Prospects
The market for cyclopropylboronic acid pinacol ester is experiencing significant growth, driven by several factors and facing certain challenges.
Market Drivers
Key factors driving the growth of the cyclopropylboronic acid pinacol ester market include:
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Increasing demand for advanced materials in pharmaceutical applications
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Rising importance of boron-containing compounds in drug discovery and development
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Expanding applications in medicinal chemistry, particularly in the development of novel anti-cancer agents
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Growth of personalized medicine, necessitating diverse chemical libraries
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Expansion of pharmaceutical companies into emerging markets such as Asia-Pacific and Latin America
These factors contribute to a positive outlook for the cyclopropylboronic acid pinacol ester market in the coming years .
Market Challenges
Despite the promising growth prospects, the market faces several challenges:
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Complexity of the synthesis process for cyclopropylboronic acid pinacol esters, affecting production scalability
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Difficulties in achieving desired purity and yield, limiting ability to meet rising demand
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Regulatory hurdles associated with the approval of new chemical entities, potentially delaying product launches
These challenges are driving investments in research and development to optimize synthesis routes and comply with regulations .
Future Trends
The future of cyclopropylboronic acid pinacol ester is likely to be shaped by several trends:
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Shift towards more sustainable and efficient synthesis methods, including microwave-assisted synthesis and flow chemistry
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Increasing focus on green methodologies that improve yield while reducing environmental impact
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Growing importance in the development of personalized medicine and targeted therapies
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Continued exploration of novel applications beyond traditional uses
These trends suggest a promising future for cyclopropylboronic acid pinacol ester in various fields, particularly pharmaceutical development .
Related Compounds and Structural Variations
Several structural variations of cyclopropylboronic acid pinacol ester have been developed for specific applications, expanding the versatility of this class of compounds.
2-(Ethoxycarbonyl)cyclopropylboronic Acid Pinacol Ester
This derivative (CAS# 1215107-29-1) incorporates an ethoxycarbonyl group on the cyclopropyl ring, providing additional functionality for further transformations:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁O₄B |
| Molecular Weight | 240.10 g/mol |
| IUPAC Name | ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate |
| Storage | Inert atmosphere, 2-8 °C |
| LogP | 2.03180 |
Racemic, Trans-1-Cyclopropyl-cyclopropyl-2-boronic acid pinacol ester
This more complex derivative features two cyclopropyl rings, offering unique opportunities for the creation of complex molecules:
| Property | Value |
|---|---|
| CAS Number | 350031-03-7 |
| Molecular Formula | C₁₂H₂₁BO₂ |
| Molecular Weight | 208.11 g/mol |
| Description | A complex organic compound used in organic synthesis, particularly in cross-coupling reactions |
The development of these derivatives demonstrates the ongoing research interest in cyclopropylboronic acid pinacol esters and their potential for expanding the chemical toolbox available to synthetic chemists.
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